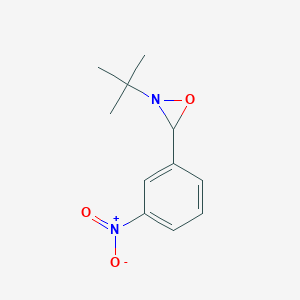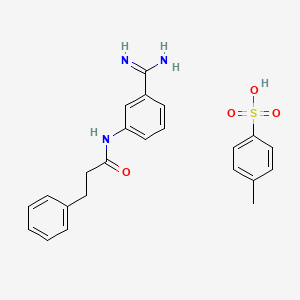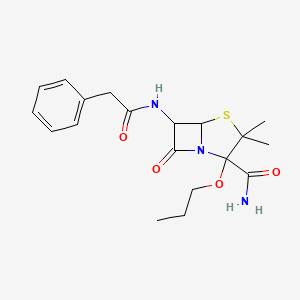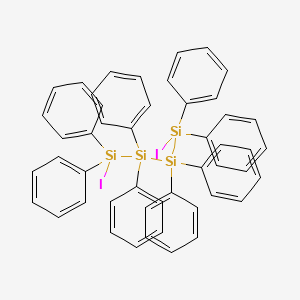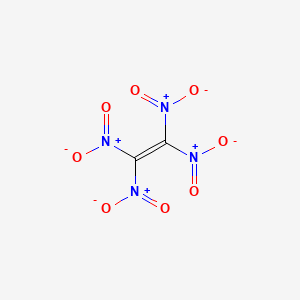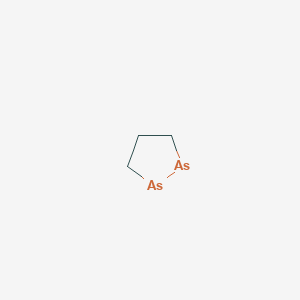
2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method includes the reaction of 4-methoxy-2,2-diphenyl-2H-1,3-benzodioxole with bromine in the presence of a suitable solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but lacks the benzodioxole moiety.
2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: Contains a different substitution pattern on the benzodioxole ring.
Uniqueness: 2-Bromo-1-(4-methoxy-2,2-diphenyl-2H-1,3-benzodioxol-5-yl)ethan-1-one is unique due to its combination of a bromine atom, methoxy group, and benzodioxole moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
14665-19-1 |
|---|---|
Formule moléculaire |
C22H17BrO4 |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
2-bromo-1-(4-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C22H17BrO4/c1-25-20-17(18(24)14-23)12-13-19-21(20)27-22(26-19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,14H2,1H3 |
Clé InChI |
YDUUWMKGCNTCTB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)

